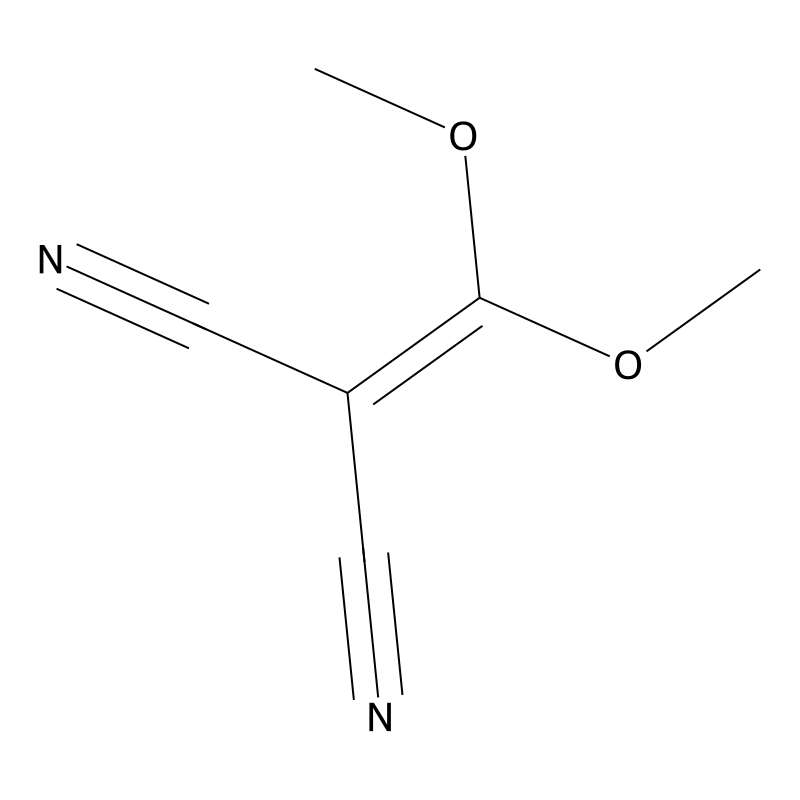2-(Dimethoxymethylidene)propanedinitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Application in Organic Synthesis
Scientific Field: Organic Chemistry
Summary of the Application: “2-(Dimethoxymethylidene)propanedinitrile” is a chemical compound used in organic synthesis . It has a molecular weight of 138.13 and a melting point of 50-51°C .
Use in Reduction of Double Bonds
Summary of the Application: This compound has been used in the efficient reduction of double bonds conjugated with nitrile groups and acid or base sensitive furan rings .
Synthesis from Methanol and Tetracyanoethylene
Summary of the Application: “2-(Dimethoxymethylidene)propanedinitrile” can be synthesized from methanol and tetracyanoethylene .
2-(Dimethoxymethylidene)propanedinitrile is a chemical compound characterized by its unique structure, which includes a dimethoxymethylidene group attached to a propanedinitrile framework. This compound is notable for its potential applications in organic synthesis and material science due to its reactivity and functional groups. The molecular formula for this compound is , and it has a molecular weight of approximately 170.18 g/mol. The presence of nitrile groups (–C≡N) contributes to its reactivity, making it an interesting subject for chemical research and applications.
No safety information regarding 2-(Dimethoxymethylidene)propanedinitrile is documented. However, considering the presence of nitrile groups, one can assume it might exhibit similar hazards to malononitrile, which can be toxic and flammable []. Always handle unknown compounds with appropriate caution and consult safety data sheets (SDS) of similar compounds for reference.
- Nucleophilic Addition: The nitrile groups can react with nucleophiles, leading to the formation of new compounds.
- Condensation Reactions: This compound can participate in condensation reactions with aldehydes or ketones, yielding more complex structures.
- Hydrolysis: Under acidic or basic conditions, the nitrile groups can hydrolyze to form corresponding carboxylic acids or amides.
These reactions are significant in synthetic organic chemistry, allowing for the construction of diverse molecular architectures.
The synthesis of 2-(Dimethoxymethylidene)propanedinitrile typically involves several methods:
- One-Pot Synthesis: A common approach involves the reaction of malononitrile with appropriate aldehydes in the presence of a catalyst such as piperidine or triethylamine under reflux conditions.
- Multi-Step Synthesis: Another method may involve the formation of an intermediate compound that subsequently undergoes further reactions to yield 2-(Dimethoxymethylidene)propanedinitrile.
These methods can be optimized based on desired yield and purity.
2-(Dimethoxymethylidene)propanedinitrile has potential applications in various fields:
- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
- Material Science: The compound may be explored for use in developing new materials, particularly those requiring specific chemical functionalities.
- Pharmaceuticals: Given its structural features, it could be investigated for potential pharmaceutical applications.
Interaction studies involving 2-(Dimethoxymethylidene)propanedinitrile focus on its reactivity with other chemical species. Understanding these interactions is crucial for predicting its behavior in various environments and applications. Studies may include:
- Reactivity with Nucleophiles: Investigating how this compound interacts with different nucleophiles can reveal pathways for further synthetic applications.
- Complex Formation: Analyzing how it forms complexes with metal ions or other ligands could provide insights into its utility in coordination chemistry.
Several compounds share structural similarities with 2-(Dimethoxymethylidene)propanedinitrile, including:
- Malononitrile: A simpler compound that serves as a precursor in many synthetic pathways.
- 2-(Hydroxymethylidene)propanedinitrile: This compound contains a hydroxyl group instead of methoxy groups, affecting its reactivity and solubility.
- 2-(Methoxycarbonylmethylidene)propanedinitrile: Similar in structure but contains a carboxylate group, which may enhance its biological activity.
Uniqueness
The uniqueness of 2-(Dimethoxymethylidene)propanedinitrile lies in its combination of functional groups (dimethoxy and nitriles), which can influence both its chemical reactivity and potential applications compared to similar compounds. Its specific structure allows for diverse synthetic routes and potential uses that may not be achievable with simpler or structurally different compounds.








